

# Efficacy of BI-860585 in Rapamycin-Resistant Cancer Models: A Comparative Guide

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## Compound of Interest

Compound Name: BI-860585

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This guide provides a comparative analysis of the mTORC1/2 inhibitor **BI-860585** and other therapeutic alternatives in the context of rapamycin-resistant cancers. While direct preclinical comparisons of **BI-860585** in rapamycin-resistant models are not extensively available in the public domain, this document synthesizes existing preclinical and clinical data for **BI-860585** and contrasts it with data from other mTOR inhibitors that have been evaluated in rapamycin-resistant settings.

## Introduction to Rapamycin Resistance and Next-Generation mTOR Inhibition

The mammalian target of rapamycin (mTOR) is a crucial regulator of cell growth, proliferation, and survival, making it a key target in oncology. First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTOR Complex 1 (mTORC1). However, their clinical efficacy is often limited by intrinsic or acquired resistance. A primary mechanism of resistance involves the feedback activation of the PI3K/AKT signaling pathway, which is not inhibited by mTORC1-specific agents.[1] This has spurred the development of second-generation mTOR inhibitors, which are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[2] **BI-860585** is a potent and selective ATP-competitive mTORC1 and mTORC2 serine/threonine kinase inhibitor.[3]

## BI-860585: Preclinical and Clinical Efficacy

While specific preclinical studies on **BI-860585** in rapamycin-resistant models are limited, its efficacy has been demonstrated in various sarcoma cell lines.[\[4\]](#) A Phase I clinical trial has also provided insights into its safety and anti-tumor activity in a broader patient population with advanced solid tumors.[\[3\]](#)[\[5\]](#)

## Preclinical Efficacy of **BI-860585** in Sarcoma Cell Lines

A study evaluated the antiproliferative effects of **BI-860585** across a panel of 20 sarcoma cell lines, demonstrating its broad activity. The half-maximal effective concentration (EC<sub>50</sub>) values are summarized in the table below.[\[4\]](#)

Cell Line	Histological Origin	BI-860585 EC50 (nM)
A204	Rhabdomyosarcoma	160
A673	Ewing sarcoma	120
CHP-100	Ewing sarcoma	140
ES-2	Ewing sarcoma	130
Hs 729	Rhabdomyosarcoma	110
Hs 913T	Chondrosarcoma	150
HSSYII	Synovial sarcoma	130
HT-1080	Fibrosarcoma	120
MG-63	Osteosarcoma	130
MHH-ES-1	Ewing sarcoma	110
NCI-H1355	Mesothelioma	140
RD	Rhabdomyosarcoma	120
RH-30	Rhabdomyosarcoma	110
Saos-2	Osteosarcoma	130
SK-ES-1	Ewing sarcoma	120
SK-LMS-1	Leiomyosarcoma	110
SW 1353	Chondrosarcoma	140
SW-872	Liposarcoma	130
U-2 OS	Osteosarcoma	120
YAMATO-SS	Synovial sarcoma	110

## Clinical Efficacy of BI-860585 (Phase I Study)

A Phase I clinical trial (NCT01938846) evaluated **BI-860585** as a single agent and in combination with exemestane or paclitaxel in patients with advanced solid tumors.[\[3\]](#)[\[5\]](#)[\[6\]](#)

Treatment Arm	N	Objective Response Rate (ORR)	Disease Control Rate (DCR)
BI-860585 Monotherapy	41	0%	20%
BI-860585 + Exemestane	25	16% (4 PRs)	28%
BI-860585 + Paclitaxel	24	21% (4 PRs, 1 CR)	58%
(PR: Partial Response, CR: Complete Response)			

Notably, one patient with breast cancer who had been pre-treated with an mTORC1 inhibitor and exemestane achieved a partial response in the **BI-860585** plus exemestane arm, suggesting potential efficacy in a setting of acquired resistance to first-generation mTOR inhibitors.[6]

## Alternative mTOR Inhibitors in Rapamycin-Resistant Models

Several other ATP-competitive mTOR inhibitors have demonstrated efficacy in preclinical models of rapamycin resistance.

### Torin-2

Torin-2, a dual mTORC1/mTORC2 inhibitor, has shown superior efficacy compared to rapamycin in neuroblastoma cell lines. It exhibited a thousand-fold lower IC50 than rapamycin and resulted in a broader inhibition of the mTOR pathway.[7][8]

Cell Line	Rapamycin IC50 (µM)	Torin-2 IC50 (nM)
SK-N-BE(2)	24.27 ± 0.003	28.52 ± 0.012

## OSI-027

OSI-027 is another potent and selective dual inhibitor of mTORC1 and mTORC2. It has demonstrated potent antiproliferative effects in both rapamycin-sensitive and rapamycin-insensitive cancer cell lines.[9]

Cell Line (Rapamycin-Insensitive)	OSI-027 IC50 (μM)
A549 (Lung)	0.8
HCT-116 (Colon)	0.7
PC-3 (Prostate)	1.2

## Experimental Protocols

### Cell Viability Assay (BI-860585 in Sarcoma)[4]

- Cell Seeding: Sarcoma cell lines were seeded in 96-well plates.
- Drug Treatment: Cells were treated with various concentrations of **BI-860585**.
- Incubation: Cells were incubated for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability was determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
- Data Analysis: EC50 values were calculated from the dose-response curves.

### In Vitro mTOR Kinase Assay[10][11]

- Substrate: Inactive S6K protein was used as the substrate.
- Enzyme: Active mTOR (catalytic domain) was used.
- Reaction Buffer: A kinase buffer containing ATP and necessary cofactors (e.g., MgCl<sub>2</sub>, MnCl<sub>2</sub>) was used.
- Inhibitor Addition: The assay was performed in the presence of varying concentrations of the mTOR inhibitor.

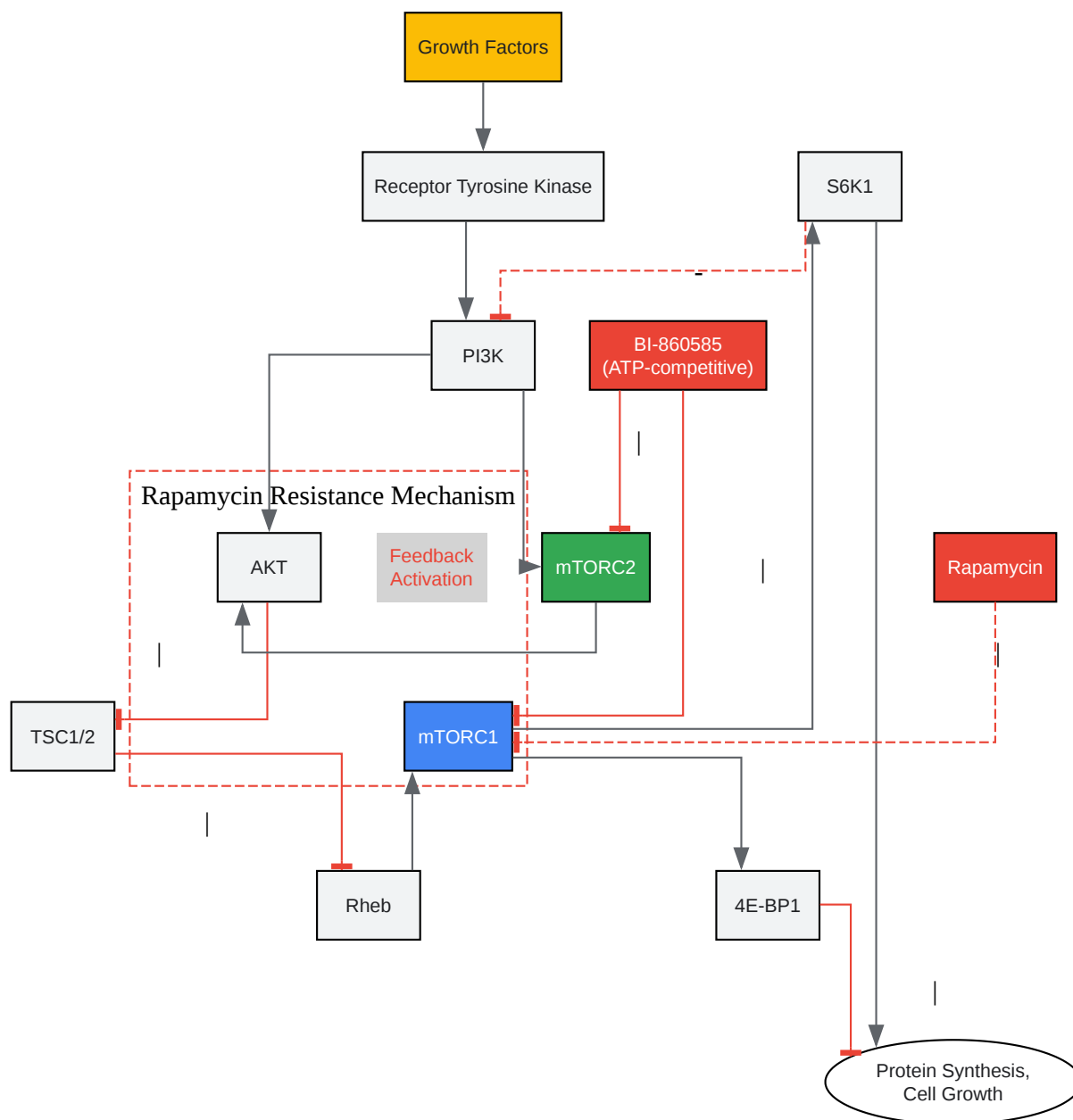
- **Reaction:** The kinase reaction was initiated by adding ATP and incubated at 30°C for 30 minutes.
- **Detection:** The reaction was stopped, and the phosphorylation of the substrate (p-S6K) was detected by Western blotting.

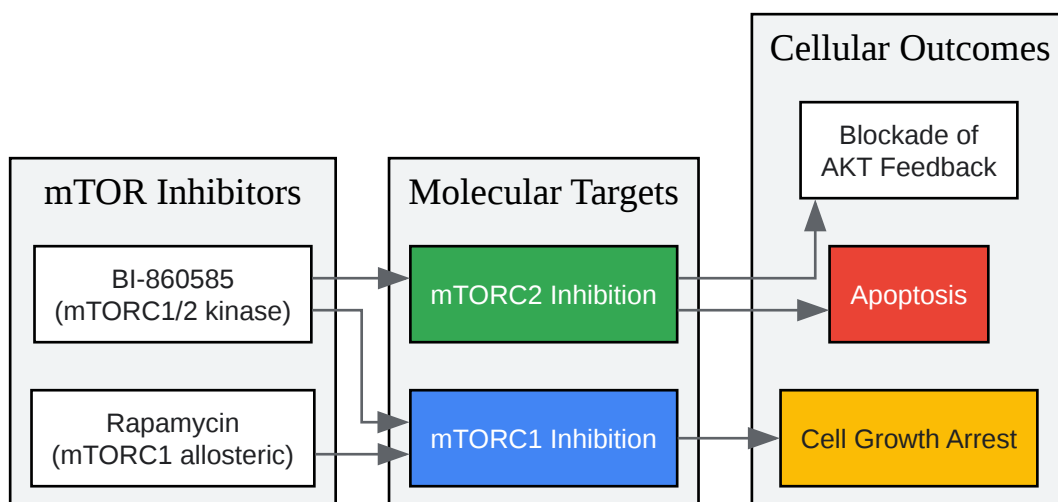
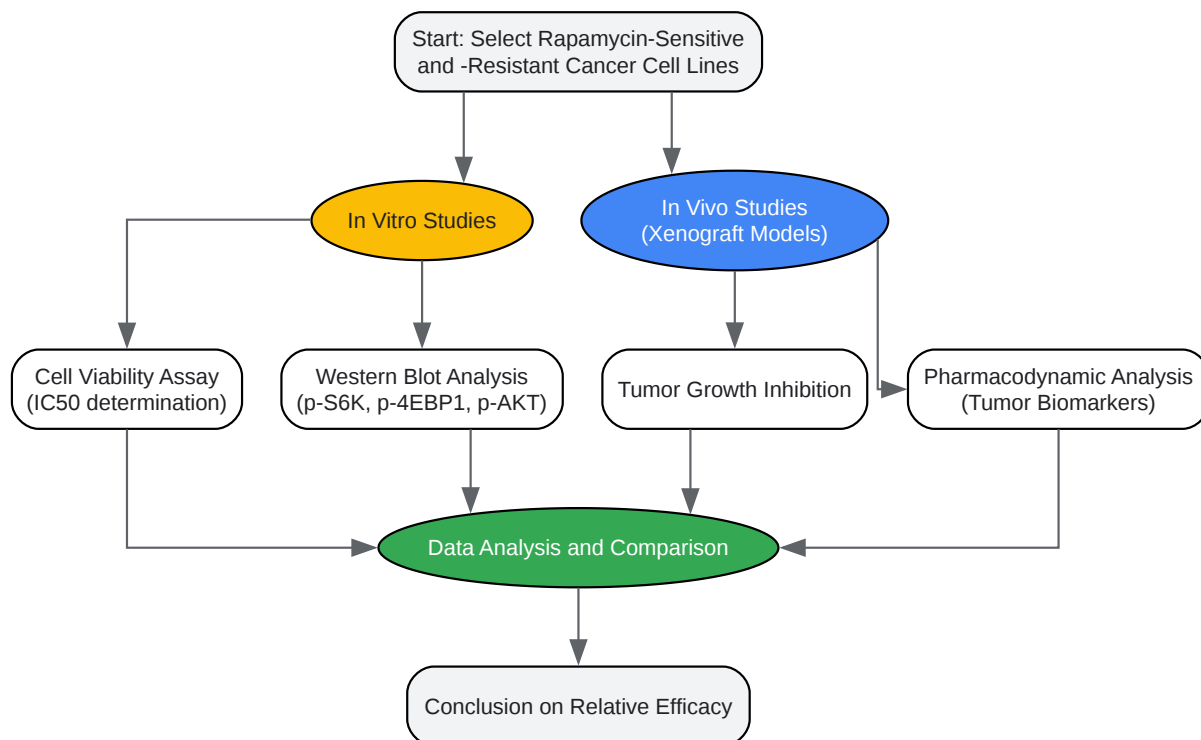
## Xenograft Tumor Model[9]

- **Cell Implantation:** Human cancer cells (e.g., rapamycin-resistant lines) are subcutaneously injected into immunocompromised mice.
- **Tumor Growth:** Tumors are allowed to grow to a palpable size.
- **Treatment:** Mice are randomized into treatment groups (vehicle control, rapamycin, test inhibitor). The drugs are administered according to a specified dose and schedule (e.g., daily oral gavage).
- **Tumor Measurement:** Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- **Endpoint:** The study continues until tumors reach a predetermined size or for a specified duration. Tumor growth inhibition is calculated.

## Signaling Pathways and Experimental Workflow

### mTOR Signaling and Rapamycin Resistance





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